molecular formula C5H6ClN3O B113136 2-Amino-5-chloro-3-methoxypyrazine CAS No. 874-31-7

2-Amino-5-chloro-3-methoxypyrazine

Cat. No. B113136
CAS RN: 874-31-7
M. Wt: 159.57 g/mol
InChI Key: LUJZVKRORABUDS-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-methoxypyrazine is a chemical compound with the molecular formula C5H6ClN3O . It is also known by other synonyms such as 5-chloro-3-methoxypyrazin-2-amine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with an amino group, a chloro group, and a methoxy group .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 159.57 g/mol . The compound’s InChI code is 1S/C5H6ClN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8) .

Scientific Research Applications

Agricultural Chemicals and Groundwater

Research by Kolpin (1997) investigated the relationship between land use and concentrations of various agricultural chemicals in groundwater, including compounds structurally similar to 2-Amino-5-chloro-3-methoxypyrazine. This study highlights the environmental impact of agricultural practices on water quality, emphasizing the importance of monitoring and managing chemical residues in agricultural regions (Kolpin, 1997).

Synthetic Routes in Chemical Production

Candelon et al. (2010) described an innovative synthetic route to produce methoxypyrazine derivatives, which are structurally related to this compound. These methods are vital for the production of naturally-occurring methoxypyrazines, such as wine flavor components and biologically active substances (Candelon et al., 2010).

Corrosion Inhibition in Industrial Processes

Yadav et al. (2016) explored the use of pyrazole derivatives, which include this compound, as corrosion inhibitors for mild steel in acidic solutions. These findings have significant implications for industrial applications, particularly in protecting metal infrastructure against corrosion (Yadav et al., 2016).

Flavor and Aroma in Food and Beverages

Murray and Whitfield (1975) conducted a study on the occurrence of methoxypyrazines, which are closely related to this compound, in various raw vegetables. This research is relevant for understanding the flavor profiles of vegetables and their impact on food science (Murray & Whitfield, 1975).

Aromatic Compounds in Wine Production

Dunlevy et al. (2013) identified a methyltransferase enzyme that is essential for the production of methoxypyrazine-derived flavors in wine. This discovery has implications for the wine industry, particularly in understanding and manipulating flavor compounds for desired sensory attributes in wines (Dunlevy et al., 2013).

Environmental Degradation of Agricultural Chemicals

Hiskia et al. (2001) investigated the sonolytic, photolytic, and photocatalytic decomposition of atrazine, a compound structurally similar to this compound, in the presence of polyoxometalates. This study is significant for environmental science, particularly in the field of agricultural chemical degradation and water treatment (Hiskia et al., 2001).

Safety and Hazards

The safety information available indicates that 2-Amino-5-chloro-3-methoxypyrazine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on 2-Amino-5-chloro-3-methoxypyrazine could involve exploring its potential pharmacological effects, given the known activities of related pyrimidine compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could contribute to a better understanding of this compound.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-chloro-3-methoxypyrazine . Factors such as temperature, pH, presence of other molecules, and cellular environment can affect the compound’s interaction with its targets and its overall effectiveness.

properties

IUPAC Name

5-chloro-3-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJZVKRORABUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444943
Record name 2-Amino-5-chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874-31-7
Record name 2-Amino-5-chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium (2.82 g) was dissolved in dry methanol (50 ml) under argon and 2-amino-3-bromo-5-chloropyrazine (1.68 g) was added in small portions with stirring. The stirred solution was heated at reflux under an atmosphere of argon for 4 hours. The solution was allowed to cool to ambient temperature and water (10 ml) was added. Volatile material was removed by evaporation and water (10 ml) was added to the residue. The mixture was extracted with dichloromethane (3×50 ml) and the combined extracts were dried (MgSO4) and evaporated to give 2-amino-5-chloro-3-methoxypyrazine (1.28 g), m.p. 102°-103° C.; 1H NMR (d6 -DMSO): 3.90 (s, 3 H), 7.53 (s, 1 H); mass spectrum (+ve Cl): 160 (M+H)+.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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